molecular formula C9H6F2N2O B8051098 2-(difluoromethyl)-1H-quinazolin-4-one

2-(difluoromethyl)-1H-quinazolin-4-one

Cat. No.: B8051098
M. Wt: 196.15 g/mol
InChI Key: GUGTXKFOYGDRGY-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1H-quinazolin-4-one is a fluorinated heterocyclic compound belonging to the quinazolinone family, a class of nitrogen-containing bicyclic structures widely studied for their pharmacological and agrochemical applications. The quinazolinone scaffold is notable for its versatility in drug design, enabling modifications that modulate bioavailability, target affinity, and metabolic stability . The incorporation of a difluoromethyl (-CF₂H) group at the 2-position introduces unique electronic and steric properties. Fluorine substituents are known to enhance lipophilicity, improve metabolic resistance, and influence molecular conformation through stereoelectronic effects, making this compound a promising candidate for further development .

Properties

IUPAC Name

2-(difluoromethyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c10-7(11)8-12-6-4-2-1-3-5(6)9(14)13-8/h1-4,7H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGTXKFOYGDRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)-1H-quinazolin-4-one typically involves the introduction of the difluoromethyl group into the quinazolinone core. One common method is the reaction of quinazolinone derivatives with difluoromethylating agents under specific conditions. For example, the difluoromethylation can be achieved using difluorocarbene precursors in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core into more reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the quinazolinone core .

Scientific Research Applications

2-(Difluoromethyl)-1H-quinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which can influence its binding to biological targets. The quinazolinone core may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference(s)
2-(Difluoromethyl)-1H-quinazolin-4-one -CF₂H at C2 208.16 (estimated) Enhanced lipophilicity; potential agrochemical/pharmaceutical applications
2-(4-Hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one -C₆H₄OH at C2; dihydro backbone 266.29 Polar hydroxyl group reduces bioavailability; limited membrane permeability
6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one -CF₃ at C2; -Cl at C6 264.62 Higher electron-withdrawing effect; increased metabolic stability
2-Cyclohexyl-1-phenylquinazolin-4(1H)-one Cyclohexyl at C2; phenyl at N1 304.39 Bulky substituents improve target selectivity but reduce solubility
1-(2,4-Difluorobenzyl)-6-{[3-(trifluoromethyl)pyridin-2-yl]oxy}quinazolin-4(1H)-one Difluorobenzyl; trifluoromethyl pyridine 463.34 Multi-fluorinated groups enhance binding to hydrophobic enzyme pockets

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